![molecular formula C26H19N3O2 B2874899 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide CAS No. 394229-35-7](/img/structure/B2874899.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide
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Overview
Description
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide” is a compound that contains a benzimidazole moiety . Benzimidazoles are known for their wide range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of compounds containing a benzimidazole moiety can be achieved through a general, inexpensive, and versatile method . This involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a compound similar to “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide” was obtained .Molecular Structure Analysis
The structure of benzimidazole-based compounds can be confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO leads to the formation of 4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]benzaldehyde . This is a key step in the synthesis of compounds similar to “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide”.Physical And Chemical Properties Analysis
Imidazole, a component of the benzimidazole moiety, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Cancer Treatment: Aromatase Inhibition
Imidazole derivatives, including our compound of interest, have been studied for their potential as aromatase inhibitors . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogen, and its inhibition is a targeted strategy for treating hormone-sensitive cancers, such as breast cancer. Researchers have designed N-(4-(1H-benzo[d]imidazol-2-yl)phenyl) derivatives to prevent estrogen synthesis, which is vital in the progression of certain cancers . These compounds have shown promise in in vitro cell line studies, indicating potential for development as broad-spectrum anticancer agents .
Antimicrobial and Antiviral Activities
The imidazole ring is known for its broad range of biological activities. Compounds containing this moiety, like our subject compound, have demonstrated antimicrobial and antiviral properties . They have been effective against various strains of bacteria and viruses, including HIV, HCV, HCMV, and HSV-1 . This makes them valuable in the development of new treatments for infectious diseases.
Anti-inflammatory and Analgesic Effects
Imidazole derivatives are also explored for their anti-inflammatory and analgesic effects. These properties are beneficial in the treatment of chronic diseases like rheumatoid arthritis and other inflammatory conditions . The compound’s ability to modulate inflammatory pathways could lead to new therapeutic options for patients suffering from these ailments.
Antioxidant Properties
Research has indicated that imidazole-containing compounds can exhibit antioxidant properties . Antioxidants are crucial in protecting the body from oxidative stress, which can lead to cellular damage and contribute to the development of various diseases, including cancer and neurodegenerative disorders. The compound’s potential as an antioxidant opens up avenues for its use in preventing or treating these conditions.
Semiconductor Applications
Beyond biomedical applications, our compound has shown potential in the field of semiconductors . It can be used as a semiconductor-based polymer for the fabrication of electronic devices such as organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light emitting diodes (OLEDs) . This application is significant in the advancement of flexible and lightweight electronic devices.
Organic Synthesis and Drug Development
Lastly, the imidazole core of our compound is an important synthon in organic synthesis and drug development . It is a part of the structure of many natural products and pharmaceuticals, including histidine, purine, histamine, and DNA-based structures. The versatility of the imidazole ring makes it a valuable building block in the synthesis of a wide range of drugs, offering various pharmacological activities.
Mechanism of Action
Target of Action
The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide, also known as N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which can lead to various biological activities . The specific interactions and resulting changes caused by this compound would need further investigation.
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity
Result of Action
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities
Future Directions
Benzimidazole derivatives have become an important synthon in the development of new drugs . The wide range of biological activities exhibited by these compounds suggests potential applications in various areas of research and industry. Further studies could explore the use of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide” in combination with other drugs, its effects on different types of cancer, and its potential applications in other areas of research and industry.
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(19-7-6-10-22(17-19)31-21-8-2-1-3-9-21)27-20-15-13-18(14-16-20)25-28-23-11-4-5-12-24(23)29-25/h1-17H,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSJNBFXHAKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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